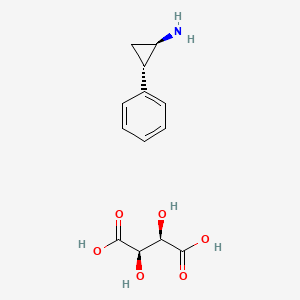

Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as Cyclopropanamine and is a chiral molecule that exhibits stereoisomerism. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail. In

Scientific Research Applications

Insecticidal and Inhibitory Activities

Cyclopropane derivatives, such as 2-methyl-3-phenylcyclopropylmethyl 3-phenoxybenzyl ether and cyanohydrin ester, have demonstrated significant insecticidal activities against pests like the tobacco cutworm and common mosquito. The stereochemistry of these compounds, especially the presence of three asymmetric centers, plays a crucial role in determining their insecticidal potency. Specific diastereomers and enantiomers exhibit higher activity, pointing to the importance of molecular configuration in their action mechanism (Nishii et al., 2001).

Conformational Restriction in Biologically Active Compounds

Cyclopropane rings serve as effective tools in restricting the conformation of biologically active compounds, thereby enhancing activity and facilitating the investigation of bioactive conformations. For instance, (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers have been designed as conformationally restricted analogues of histamine, showcasing the cyclopropane ring's ability to define and maintain specific molecular geometries critical for biological interactions (Kazuta et al., 2002).

Applications in Organic Synthesis and Medicinal Chemistry

Chiral cyclopropane units, like those derived from cyclopropanamine, are valuable intermediates in organic synthesis, contributing to the creation of compounds with asymmetric cyclopropane structures. These units are instrumental in developing various compounds, including constrained neurotransmitter analogues of histamine and tryptamine, highlighting the cyclopropane ring's significance in synthesizing complex molecular architectures (Faler & Joullié, 2007).

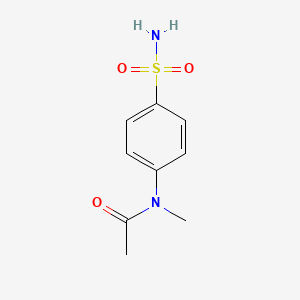

LSD1 Inhibitory Activity and Therapeutic Potential

The optically active lysine-phenylcyclopropylamine conjugates derived from cyclopropanamine have shown significant LSD1 (lysine-specific demethylase 1) inhibitory activities. The stereochemistry of the cyclopropane ring in these compounds is critical in determining their biological activity, with specific isomers exhibiting higher potency. These findings underline the therapeutic potential of these compounds, especially in developing LSD1 inactivators for medical applications (Itoh et al., 2014).

properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m01/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMYXZOHOQZKPZ-YFQRKTQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2443768.png)

![2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate](/img/structure/B2443776.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2443780.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)